Demeton-S-methyl-d6 chemical structure and physicochemical properties
Demeton-S-methyl-d6 chemical structure and physicochemical properties
An In-Depth Technical Guide to Demeton-S-methyl-d6: Structure, Properties, and Application
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Demeton-S-methyl-d6, a deuterated isotopologue of the organophosphorus insecticide Demeton-S-methyl. Designed for researchers, analytical chemists, and toxicologists, this document delves into the molecule's chemical structure, physicochemical properties, and its critical role as an internal standard in modern analytical methodologies. We will explore the rationale behind its use, present a detailed workflow for its application in residue analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and discuss its relationship with its key metabolites.
Introduction: The Significance of Isotopic Labeling
Demeton-S-methyl is a systemic and contact insecticide and acaricide belonging to the organothiophosphate class of compounds.[1][2][3] Its presence in agricultural products and the environment is strictly regulated due to its high toxicity to mammals, primarily through the inhibition of the acetylcholinesterase (AChE) enzyme.[1][4][5] Accurate quantification of its residues is therefore paramount for ensuring food safety and environmental protection.
The "gold standard" for quantitative analysis in complex matrices is isotope dilution mass spectrometry. This technique relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes. Demeton-S-methyl-d6, in which six hydrogen atoms on the two methoxy groups are replaced with deuterium (²H or D), serves this exact purpose.
The utility of a SIL internal standard like Demeton-S-methyl-d6 is rooted in its chemical behavior. It is virtually identical to the non-labeled analyte (the "native" compound) in terms of its chemical properties, including polarity, solubility, and reactivity.[6] Consequently, during complex sample preparation procedures involving extraction, partitioning, and cleanup, any loss of the native analyte is mirrored by a proportional loss of the SIL standard. In the final mass spectrometry analysis, the instrument can distinguish between the native analyte and the heavier SIL standard based on their mass-to-charge ratio (m/z). By calculating the ratio of the native analyte's signal to the known concentration of the added SIL standard, analysts can achieve highly accurate and precise quantification, effectively correcting for matrix effects and procedural losses that would otherwise compromise the results.[7]
Chemical Identity and Structure
The defining characteristic of Demeton-S-methyl-d6 is the isotopic labeling of the two O-methyl groups. This substitution minimally alters the chemical properties while significantly increasing the molecular weight, allowing for clear differentiation in mass spectrometry.
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IUPAC Name: 1-[bis(trideuteriomethoxy)phosphorylsulfanyl]-2-ethylsulfanylethane[8]
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Synonyms: Demeton-S-methyl D6 (dimethyl D6)
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Molecular Formula: C₆²H₆H₉O₃PS₂[8]
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InChI Key: WEBQKRLKWNIYKK-SICDDRHASA-N (derived from InChI=1S/C6H15O3PS2/c1-4-11-5-6-12-10(7,8-2)9-3/h4-6H2,1-3H3/i2D3,3D3)[8]
Below is a diagram illustrating the chemical structure of Demeton-S-methyl-d6, highlighting the deuterated methyl groups.
Caption: 2D structure of Demeton-S-methyl-d6.
Physicochemical Properties
The physicochemical properties of Demeton-S-methyl-d6 are nearly identical to its non-deuterated counterpart, with the most notable difference being its molecular weight. The properties of the native compound are presented here as they dictate the analytical approaches for extraction and chromatography.
| Property | Value | Source |
| Molecular Weight | 236.32 g/mol (for d6) | [8] |
| Unlabeled Molecular Weight | 230.28 g/mol | [2][3] |
| Appearance | Pale yellow oily liquid | [1][10] |
| Odor | Characteristic garlic-like or penetrating odor | [1][11] |
| Density | ~1.21 g/cm³ at 20°C | [1][10] |
| Boiling Point | 118°C at 1.33 kPa (decomposes) | [1][3][10] |
| Vapor Pressure | 0.048 Pa at 20°C | [1][10] |
| Water Solubility | 3.3 g/L (3300 mg/L) at 20°C | [1][10] |
| Log P (octanol/water) | 1.32 | [1][10][12] |
| Chemical Stability | Stable in neutral and acidic media; hydrolyzes in alkaline conditions. | [1] |
Analytical Workflow for Residue Analysis
The following protocol outlines a robust method for the simultaneous determination of Demeton-S-methyl and its primary oxidative metabolites, Oxydemeton-methyl (sulfoxide) and Demeton-S-methylsulfone, in agricultural products using Demeton-S-methyl-d6 as an internal standard. This workflow is synthesized from established methodologies.[13][14][15][16]
Rationale of Experimental Choices
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Extraction Solvent (Acetone/Acetonitrile): Acetone and acetonitrile are polar, water-miscible solvents highly effective at extracting organophosphorus pesticides from the high-moisture content typical of fruits, vegetables, and grains.[13][14]
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Internal Standard Spiking: Demeton-S-methyl-d6 is added at the very beginning of the sample preparation process. This is a critical step. By introducing the standard before extraction, it experiences all subsequent procedural steps alongside the native analyte, ensuring that any losses or variations are accurately accounted for in the final calculation.
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Cleanup (SPE): Crude extracts from agricultural products are complex and contain numerous co-extractives like pigments, lipids, and sugars that can interfere with LC-MS/MS analysis, causing a phenomenon known as "matrix effect" (ion suppression or enhancement). A solid-phase extraction (SPE) cleanup step is essential. A cartridge containing graphitized carbon black (GCB) is excellent for removing pigments, while materials like primary secondary amine (PSA) remove sugars and fatty acids.[14][15]
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Detection (LC-MS/MS): Liquid chromatography-tandem mass spectrometry is the definitive technique for this analysis due to its high selectivity and sensitivity. The LC system separates the analytes from remaining matrix components, while the MS/MS detector provides unambiguous identification and quantification based on the specific precursor-to-product ion transitions for each compound.
Step-by-Step Protocol
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Sample Homogenization:
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Internal Standard Spiking & Extraction:
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Add a precise volume of a known concentration of Demeton-S-methyl-d6 solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
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Add 20 mL of acetone or acetonitrile.
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Homogenize at high speed for 2-3 minutes.
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Centrifuge at >4000 rpm for 5 minutes.
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Collect the supernatant (the liquid extract).
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-
Cleanup by Dispersive Solid-Phase Extraction (d-SPE):
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Transfer an aliquot of the supernatant (e.g., 5 mL) to a new tube containing a mixture of anhydrous MgSO₄ (to remove water) and PSA sorbent. For highly pigmented samples, GCB may be included.
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Vortex vigorously for 1 minute.
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Centrifuge at >4000 rpm for 5 minutes.
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-
Final Preparation:
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Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
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The sample is now ready for injection into the LC-MS/MS system.
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Workflow Visualization
The following diagram illustrates the key stages of the analytical process.
Caption: Workflow for pesticide residue analysis using an internal standard.
Metabolism of Demeton-S-methyl
In both plants and animals, Demeton-S-methyl is rapidly metabolized through oxidation of the thioether sulfur atom.[1][17] The primary metabolites are Oxydemeton-methyl (the sulfoxide) and, subsequently, Demeton-S-methylsulfone (the sulfone).[17][18] Both of these metabolites are also potent cholinesterase inhibitors and are often included in regulatory monitoring programs.[4][17] For comprehensive analysis, deuterated standards for these metabolites, such as Demeton-S-methyl Sulfoxide-d6 and Demeton-S-methyl Sulfone-d6, are also commercially available and should be used for their respective quantification.[19][20][21][22][23]
Caption: Primary oxidative metabolic pathway.
Conclusion
Demeton-S-methyl-d6 is an indispensable tool for the modern analytical laboratory. Its role as a stable isotope-labeled internal standard enables researchers and regulatory bodies to perform highly accurate and reliable quantification of the toxic insecticide Demeton-S-methyl in complex matrices. The principles outlined in this guide—understanding the physicochemical properties to inform extraction, the rationale for isotopic dilution, and the application of a robust analytical workflow—are fundamental to achieving data of the highest integrity in the fields of food safety, environmental science, and toxicology.
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